2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These targets play crucial roles in cellular processes such as cell cycle progression and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit hdac and bcr-abl kinase . This inhibition could potentially lead to changes in gene expression and disruption of cell cycle progression .
Biochemical Pathways
The inhibition of hdac and bcr-abl kinase by similar compounds can affect multiple pathways, including those involved in cell cycle progression, apoptosis, and dna repair .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit potent antiproliferative activities against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
The synthesis of 2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . Another method includes the condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-aminothiophene: Known for its antiviral and antibacterial properties.
Thiophene-based drugs: Such as Tipepidine and Tioconazole, which have various therapeutic applications.
What sets 2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-11-7-3-2-6-10(11)17-15(18)13-9-5-4-8-12(9)20-14(13)16/h2-3,6-7H,4-5,8,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZKBMFIFARPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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